molecular formula C23H25N3O3 B12184789 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12184789
M. Wt: 391.5 g/mol
InChI Key: FXDUQTLYOHJKNP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound, characterized by its dual indole moieties, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of indole derivatives through amide bond formation. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is often carried out in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Reagents like halogens or sulfonyl chlorides can be used to introduce various substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

    Strychnine: An alkaloid with potent biological activity.

The uniqueness of this compound lies in its dual indole structure, which may confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C23H25N3O3/c1-28-15-14-26-12-9-19-20(4-3-5-22(19)26)24-23(27)10-13-25-11-8-17-16-18(29-2)6-7-21(17)25/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27)

InChI Key

FXDUQTLYOHJKNP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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